2-(benzylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide
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Overview
Description
2-(benzylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide is an organic compound that features a benzylsulfanyl group and a 4-fluoro-3-nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide typically involves the reaction of 4-fluoro-3-nitroaniline with benzyl mercaptan in the presence of a suitable base, followed by acylation with acetic anhydride. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or sodium hydroxide are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3-(4-fluoro-3-nitrophenyl)-2-thiourea
- 1,2-bis(4-fluorophenyl)disulfane
- 4-fluoro-3-nitrobenzyl alcohol
Uniqueness
2-(benzylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide is unique due to the presence of both a benzylsulfanyl group and a 4-fluoro-3-nitrophenyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(4-fluoro-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-13-7-6-12(8-14(13)18(20)21)17-15(19)10-22-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSAHZPQEBIKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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